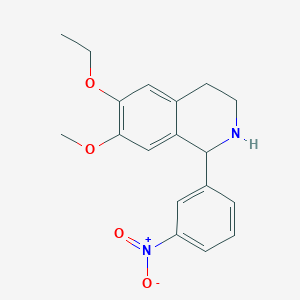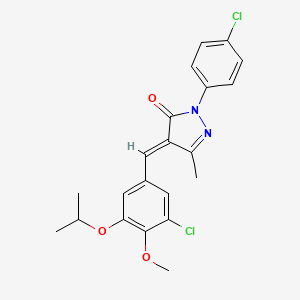![molecular formula C16H12ClN3O3 B5297406 2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamides and their derivatives have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives involves various chemical techniques . For instance, one method involves the hydrolysis of a compound, which then undergoes coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis
The molecular structure of “2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide” is likely to be complex due to the presence of multiple functional groups. These include a phenoxy group, an oxadiazole ring, and an acetamide group .Chemical Reactions Analysis
The chemical reactions involving “2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide” are likely to be influenced by the functional groups present in the molecule. For instance, the oxadiazole ring might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide” would depend on its molecular structure. The presence of multiple functional groups is likely to influence properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Phenoxy acetamide derivatives have been explored for their antimicrobial potential. Researchers have synthesized and tested various analogs to assess their efficacy against bacteria, fungi, and other pathogens. These compounds may serve as promising candidates for novel antimicrobial agents .
Anticancer Properties
The investigation of phenoxy acetamide derivatives extends to their potential as anticancer drugs. Scientists have studied their effects on cancer cell lines, evaluating their cytotoxicity and mechanisms of action. These compounds could play a role in combating drug-resistant cancer cells .
Anti-Inflammatory Effects
Phenoxy acetamide derivatives have shown anti-inflammatory activity in preclinical studies. Researchers have explored their impact on inflammatory pathways, suggesting their potential use in managing inflammatory conditions .
Antioxidant Screening
Certain phenoxy acetamide derivatives exhibit strong antioxidant properties. Compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide have demonstrated significant antioxidant activity .
Molecular Modeling and Drug Design
Computational chemistry techniques have been employed to model the interactions of phenoxy acetamide derivatives with biological targets. These studies aid in designing new derivatives with improved pharmacological properties .
Industrial Applications
Beyond their biological effects, phenoxy acetamide derivatives may find applications in industrial processes. Researchers explore their use as intermediates in organic synthesis or as building blocks for more complex molecules .
Direcciones Futuras
The future research directions for “2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide” could involve further exploration of its potential therapeutic applications. This could include in-depth studies of its biological effects, optimization of its synthesis, and development of new derivatives .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target bacterial cell division proteins such as ftsz , and human cancer cell lines . These targets play crucial roles in bacterial cell division and cancer progression, respectively.
Mode of Action
For instance, in the case of bacterial cell division proteins, the compound may inhibit their activity, thereby preventing bacterial cell division .
Biochemical Pathways
Similar compounds have been found to affect pathways related to bacterial cell division and cancer progression .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity and inhibit the growth of cancer cells .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-12-7-3-1-5-10(12)15-19-16(23-20-15)11-6-2-4-8-13(11)22-9-14(18)21/h1-8H,9H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPOBXCKHUEZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-(4-{[{[(4-fluorophenyl)amino]carbonyl}(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297328.png)
![N-[2-(dimethylamino)ethyl]-3-isopropoxybenzamide](/img/structure/B5297335.png)
![N-(3,5-difluorophenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297337.png)

![8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5297349.png)
![2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5297355.png)
![tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5297364.png)
![1-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5297371.png)
![N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5297384.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297389.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)

![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![N-methyl-N-(3-pyridinylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297419.png)